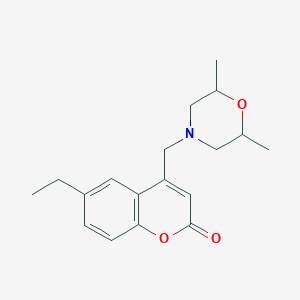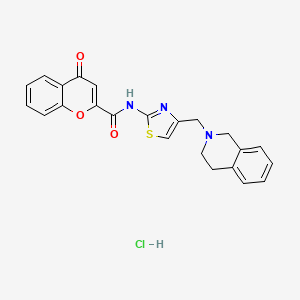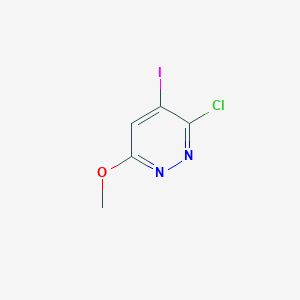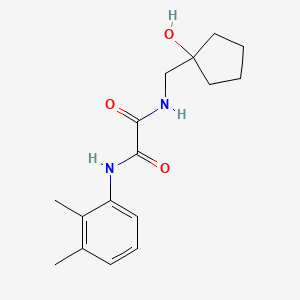
4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring is attached to a chromen-2-one structure, which is a type of heterocyclic compound that is often found in various natural products.
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols and related compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in the literature .
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on similar compounds includes studies on the synthesis and chemical reactivity of chromen derivatives. For instance, studies have explored the reactions between 4-hydroxycoumarins and various reagents to synthesize chromen-3-yl and quinolin-3-yl derivatives, indicating the potential of chromen derivatives in synthetic organic chemistry and the development of new pharmaceuticals (Nicolaides et al., 2011). Similarly, the synthesis of chromones linked with morpholine or piperidine units suggests a methodological approach to diversify the structural and functional aspects of chromenones, potentially impacting drug discovery and material science (Rao et al., 2014).
Biological Applications
The study of prenylated orcinol derivatives from Rhododendron dauricum, which include chromene structures, has shown significant histamine release inhibitory effects. This suggests the potential application of chromen derivatives in treating allergic reactions or other conditions involving mast cells (Iwata et al., 2004). Another study on a novel fluorescent probe based on a chromenone structure for imaging hypoxic status in tumor cells indicates the application of such compounds in cancer research and diagnosis (Feng et al., 2016).
Material Science and Photophysical Properties
Chromen derivatives have been studied for their potential applications in material science, including the development of fluorescent probes and materials with unique photophysical properties. For example, research on carbon-11-labeled chromen-4-one derivatives as potential PET agents for imaging DNA-PK in cancer showcases the intersection of chromen chemistry with biomedical imaging and oncology (Gao et al., 2012).
properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-14-5-6-17-16(7-14)15(8-18(20)22-17)11-19-9-12(2)21-13(3)10-19/h5-8,12-13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGPMVDPVDEGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)



![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975856.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2975860.png)



![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2975866.png)

![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)